N-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methoxybenzylidene)amine
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methoxybenzylidene)amine is a compound that belongs to the class of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methoxybenzylidene)amine typically involves the condensation reaction between benzotriazole and p-anisaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methoxybenzylidene)amine can undergo various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27g/mol |
IUPAC Name |
(Z)-N-(benzotriazol-1-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12N4O/c1-19-12-8-6-11(7-9-12)10-15-18-14-5-3-2-4-13(14)16-17-18/h2-10H,1H3/b15-10- |
InChI Key |
XNZVPGGSVXSUSN-GDNBJRDFSA-N |
SMILES |
COC1=CC=C(C=C1)C=NN2C3=CC=CC=C3N=N2 |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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